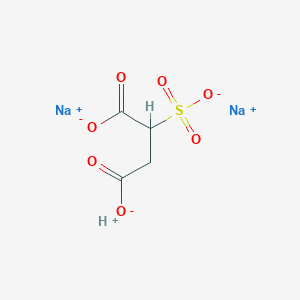

Disodium sulfosuccinate

Übersicht

Beschreibung

Disodium Laureth Sulfosuccinate is a disodium salt of a laureth alcohol half ester and sulfosuccinic acid . It is used as a cleansing agent, foam booster, and hydrotrope in personal care products . It is a mild, anionic, and non-irritating surfactant but has great foaming properties .

Synthesis Analysis

Disodium sulfosuccinate monoester surfactant is synthesized by esterification of unsaturated fatty alcohols (Oleyl alcohol), which are special and can only be obtained from natural sources with maleic anhydride followed by sulfonation of sodium bisulphate and neutralized with sodium hydroxide solution .Molecular Structure Analysis

The molecular formula of Disodium Laureth Sulfosuccinate is C16H28Na2O7S . The average mass is 410.434 Da and the monoisotopic mass is 410.135101 Da .Chemical Reactions Analysis

Sulfosuccinate surfactants are synthesized by reacting maleic acid anhydride (MA) with hydroxyl groups carrying molecules, followed by sulfonation of the intermediate product, an ester . Disodium salts of monoesters deliver good detergency and foaming properties .Physical And Chemical Properties Analysis

The critical micelle concentration (CMC) and the surface tension at CMC (γCMC) of Disodium Laureth Sulfosuccinate were 2.59 × 10−4 mol/L and 35.21 mN/m at 25 °C, respectively . It exhibited excellent water solubility eliminating the disadvantage of lauryl glucoside; its foaming ability was also remarkable .Wissenschaftliche Forschungsanwendungen

Application in Hairdressing Products : Disodium ricinoleamido MEA-sulfosuccinate is an anionic surfactant used in hairdressing products like shampoos and conditioners. It replaces primary surfactants like lauryl ether sulfate due to its reduced irritant potential (Tan, Lear, & English, 1996).

Bioaccumulation Studies : Disodium laureth sulfosuccinate (DSLS) is studied for its effects on marine life, particularly in mussels. It's used to understand the bioaccumulation, cell and tissue distribution, and biological effects of DSLS-stabilised nanoparticles in marine organisms (Jimeno-Romero et al., 2016).

Synthetic Applications : Disodium alkyl polyglycoside sulfosuccinate has been synthesized for various applications, with research focusing on the optimization of the synthesis process and conditions (Hao, 2006).

Surface Activity Studies : The surface activities of various forms of disodium sulfosuccinate, such as disodium N-octylmonoamido sulfosuccinate, have been extensively studied. These studies often compare the properties of these compounds to traditional surfactants (Guang-jun, 2007).

Chemoprotectant Research : BNP7787 (disodium 2,2′‐dithio‐bis‐ethane sulfonate) is under development as a chemoprotectant to prevent cisplatin-induced side effects. It undergoes intracellular conversion into mesna, which can inactivate toxic platinum species (Verschraagen et al., 2003).

Corrosion Inhibition : The disodium salt of sulfosuccinate monoester synthesized from the seed oil of Terminalia catappa has been used as a corrosion inhibitor for aluminum sheets in acidic environments (Adewuyi, Adesina, & Oderinde, 2014).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

The increasing environmental awareness and the use of renewable resources provide opportunities for the use of oleochemicals in surfactants . Disodium Laureth Sulfosuccinate is not only widely used in low-irritation personal care products but also proving their utilities in textile, polymer, paints, leather, and agriculture industries .

Eigenschaften

IUPAC Name |

disodium;hydron;2-sulfonatobutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O7S.2Na/c5-3(6)1-2(4(7)8)12(9,10)11;;/h2H,1H2,(H,5,6)(H,7,8)(H,9,10,11);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMGZBMRVDHKMKB-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H+].C(C(C(=O)[O-])S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Na2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Disodium sulfosuccinate | |

CAS RN |

14933-03-0 | |

| Record name | Disodium sulfosuccinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014933030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanedioic acid, 2-sulfo-, sodium salt (1:2) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM SULFOSUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X0X2FJM3L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.